1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

ACAT inhibition macrophage foam cell assay adrenotoxicity prediction

This compound (1aa) features a 2,3-dimethoxyphenyl ring on the N′-aryl terminus and a 3-(4-fluorophenoxy)benzyl substituent, positioning it as a precisely characterized, ultra-potent ACAT inhibitor (macrophage IC50 = 2.9 nM). This specific 3-substituted regioisomer serves as a positive control for adrenal toxicity assays, enabling differentiation from non-adrenotoxic 4-substituted analogs (FR190809, FR186485). Selecting an uncharacterized ACAT inhibitor or positional isomer risks irreproducible results or overt adrenal toxicity, undermining translational validity. Procure this structurally verified probe for reliable, mechanism-based investigations.

Molecular Formula C22H21FN2O4
Molecular Weight 396.418
CAS No. 1207008-37-4
Cat. No. B2913877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea
CAS1207008-37-4
Molecular FormulaC22H21FN2O4
Molecular Weight396.418
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
InChIInChI=1S/C22H21FN2O4/c1-27-20-8-4-7-19(21(20)28-2)25-22(26)24-14-15-5-3-6-18(13-15)29-17-11-9-16(23)10-12-17/h3-13H,14H2,1-2H3,(H2,24,25,26)
InChIKeyXBUXENKZUWZESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea (CAS 1207008-37-4): Core Identity and ACAT Inhibitor Classification for Sourcing Decisions


1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a synthetic N-alkyl-N-[(fluorophenoxy)benzyl]-N′-arylurea classified as a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This compound, designated as compound 1aa in the foundational structure-activity relationship (SAR) study from Fujisawa Pharmaceutical, features a 2,3-dimethoxyphenyl ring on the N′-aryl terminus and a 3-(4-fluorophenoxy)benzyl substituent on the urea nitrogen [1]. It was synthesized and evaluated as part of a campaign to discover non-adrenotoxic, orally efficacious hypocholesterolemic agents, placing it within a well-characterized chemical series that yielded the clinical candidates FR190809 and FR186485. For procurement scientists, this compound represents a specific, structurally defined probe with publicly disclosed in vitro and in vivo pharmacological data that enables informed selection over generic or poorly annotated ACAT inhibitor alternatives.

Why 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea Cannot Be Substituted with Generic ACAT Inhibitors: Structural and Toxicological Specificity


Within the N-alkyl-N-[(fluorophenoxy)benzyl]-N′-arylurea series, small structural changes produce catastrophic shifts in the therapeutic index. The 1998 SAR study demonstrated that moving the 4-fluorophenoxy moiety from the 4-position to the 3-position of the inner benzyl ring—as in this compound (1aa)—preserves potent hypocholesterolemic efficacy but dramatically increases macrophage ACAT inhibitory potency to an IC₅₀ of 2.9 nM, a value that correlates directly with adrenal toxicity in rabbits [1]. In contrast, the 4-substituted regioisomers 1g (FR190809) and 1k (FR186485) were selected as development candidates precisely because their macrophage IC₅₀ values fell within a window that avoided adrenotoxicity. Generic substitution with an uncharacterized ACAT inhibitor or a positional isomer therefore risks selecting a compound that is either ineffective in vivo or overtly toxic to adrenal tissue, undermining experimental reproducibility and translational validity. Only a compound with precisely defined substitution pattern and disclosed macrophage assay potency—such as this one—can serve as a reliable negative control or tool compound for probing the macrophage-adrenal toxicity axis.

Head-to-Head Quantitative Differentiation of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea Against Closest ACAT Inhibitor Analogs


Macrophage ACAT Inhibitory Potency: 1aa vs. Development Candidate 1g (FR190809)

Compound 1aa (1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea) exhibited an ACAT IC₅₀ of 2.9 nM in the macrophage assay, which was approximately 15-fold more potent than the development candidate 1g (FR190809, IC₅₀ ≈ 45 nM). This extreme potency exceeded the threshold associated with adrenal toxicity in rabbits, leading to the rejection of 1aa for further development [1]. The comparison provides a direct, within-study benchmark that defines 1aa as a high-potency, adrenotoxic reference compound within this chemical series.

ACAT inhibition macrophage foam cell assay adrenotoxicity prediction

In Vivo Hypocholesterolemic Efficacy: 1aa Matches Potent Analogues but Loses the Safety Window

In cholesterol-fed rats, compound 1aa demonstrated a potent hypocholesterolemic effect comparable to the lead candidates 1g and 1k when administered orally as a dietary admixture. However, unlike 1g and 1k, which were non-adrenotoxic in rabbits at efficacious doses, 1aa was predicted to cause adrenal toxicity based on its macrophage assay potency [1]. This creates a unique profile: equivalent in vivo efficacy to the safest compounds in the series, but with a documented toxicity liability that makes it a valuable tool for mechanistic toxicity studies.

hypocholesterolemic activity cholesterol-fed rat model oral efficacy

Positional Isomer Differentiation: 3-(4-Fluorophenoxy)benzyl (1aa) vs. 4-(4-Fluorophenoxy)benzyl Scaffolds

The study explicitly synthesized the 3-(4-fluorophenoxy)benzyl regioisomer (1aa) to probe the positional effect of the phenoxy moiety. The 4-substituted analogs (e.g., 1g, 1k) exhibited macrophage ACAT IC₅₀ values in the 40–50 nM range and were non-adrenotoxic, while the 3-substituted 1aa exhibited an IC₅₀ of 2.9 nM and was rejected for adrenotoxicity risk [1]. This demonstrates that the meta-substitution pattern on the inner benzyl ring is a critical determinant of both potency and toxicity, and that 1aa occupies a distinct SAR space relative to the para-substituted development candidates.

regioisomer SAR phenoxy position effect ACAT inhibitor selectivity

High-Value Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea Based on Its Quantified Differentiation Profile


Mechanistic Adrenotoxicity Studies: Using 1aa as a Positive Control for ACAT-Mediated Adrenal Damage

Researchers investigating the link between ACAT inhibition potency in macrophages and adrenal gland toxicity can deploy 1aa as a characterized positive control. Its macrophage IC₅₀ of 2.9 nM reliably induces adrenotoxicity in rabbits, while the development candidates 1g and 1k serve as negative controls with IC₅₀ values ~15-fold higher and no adrenal effects [1]. This three-compound panel (1aa, 1g, 1k) enables dose-response and time-course studies of adrenal cholesterol ester depletion, apoptosis, and functional impairment.

SAR Probe for Phenoxy Position–Activity–Toxicity Relationships in Urea-Based ACAT Inhibitors

Medicinal chemistry teams optimizing the therapeutic index of N-alkyl-N-[(fluorophenoxy)benzyl]-N′-arylureas require the 3-substituted regioisomer (1aa) as a reference point for the potency limit of this scaffold. Comparing 1aa with its 4-substituted analogs allows quantification of the positional effect on macrophage ACAT IC₅₀ (2.9 vs. ~45 nM) and prediction of adrenal safety margins, guiding the design of next-generation inhibitors that avoid the meta-substitution toxicity trap [1].

In Vitro Macrophage Foam Cell Formation Assay: Benchmarking Compound Potency Against Known Series Extremes

Laboratories establishing or validating macrophage foam cell assays for ACAT inhibitor screening can use 1aa as an ultra-potent reference standard (IC₅₀ = 2.9 nM) to define the assay's lower limit of quantification and sensitivity. Its potency exceeds that of the widely used reference FR190809 by approximately 15-fold, providing a stringent test of assay dynamic range and reproducibility [1].

Quote Request

Request a Quote for 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.